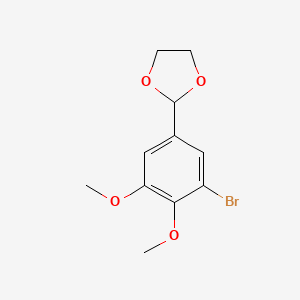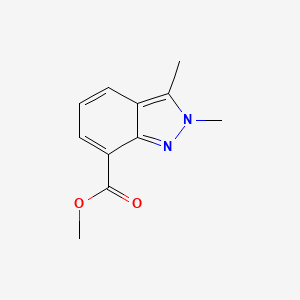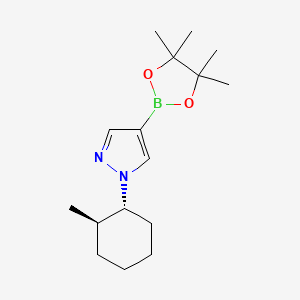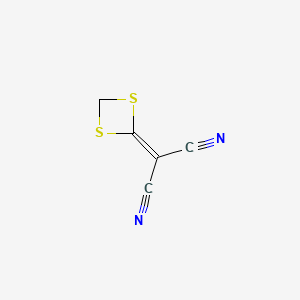
Propanedinitrile, 1,3-dithietan-2-ylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 1,3-dithietan-2-ylidene-, also known by its chemical formula C5H2N2S2, is an intriguing compound with a unique structure. It contains a four-membered dithietane ring and two nitrile groups. The molecule’s compact arrangement contributes to its interesting properties and reactivity .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of propanedinitrile, 1,3-dithietan-2-ylidene-. One common method involves cyclization of a suitable precursor containing nitrile and sulfur atoms. For example, the reaction of a dithiocarbamate with a nitrile source can yield the desired compound.
Reaction Conditions: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound.
Analyse Des Réactions Chimiques
Propanedinitrile, 1,3-dithietan-2-ylidene- participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to yield corresponding dithietanols.
Substitution: The nitrile groups are susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Chemistry::
- Propanedinitrile, 1,3-dithietan-2-ylidene- serves as a building block for designing novel sulfur-containing compounds.
- Its unique structure makes it valuable in supramolecular chemistry and crystal engineering.
- Research explores its potential as a bioactive compound, but further studies are needed.
- Its sulfur atoms may play a role in biological interactions.
- Limited industrial applications currently exist, but its reactivity warrants exploration in materials science and catalysis.
Mécanisme D'action
The exact mechanism by which propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects remains an active area of investigation. Researchers study its interactions with enzymes, proteins, and cellular pathways to unravel its biological impact.
Comparaison Avec Des Composés Similaires
While propanedinitrile, 1,3-dithietan-2-ylidene- is relatively rare, it shares some features with other sulfur-containing compounds:
1,3-Dithietanes: Similar ring systems but with different substituents.
Nitriles: Common functional groups found in various organic molecules.
Propriétés
Numéro CAS |
61814-09-3 |
|---|---|
Formule moléculaire |
C5H2N2S2 |
Poids moléculaire |
154.2 g/mol |
Nom IUPAC |
2-(1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |
Clé InChI |
ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |
SMILES canonique |
C1SC(=C(C#N)C#N)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
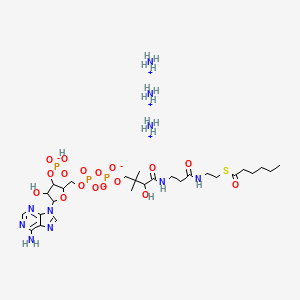
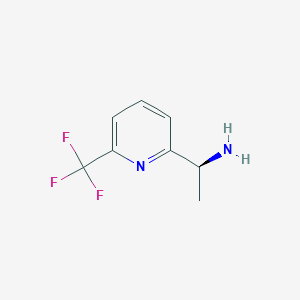
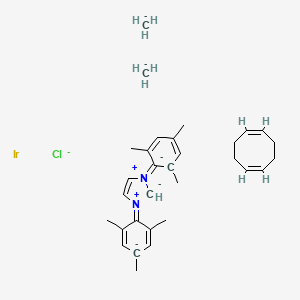
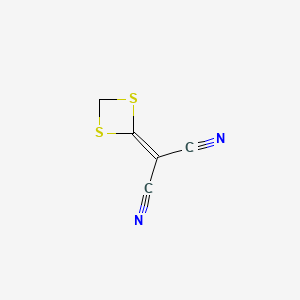
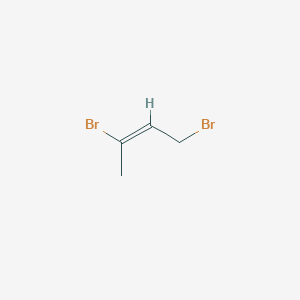
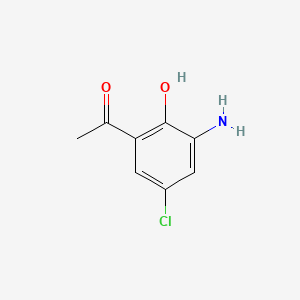

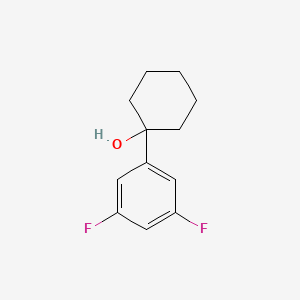
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)
